molecular formula C15H13F3 B14138664 1-Phenyl-2-[3-(trifluoromethyl)phenyl]ethane

1-Phenyl-2-[3-(trifluoromethyl)phenyl]ethane

Cat. No.: B14138664
M. Wt: 250.26 g/mol
InChI Key: UCALCLZWSFVKFC-UHFFFAOYSA-N
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Description

1-(2-Phenylethyl)-3-(trifluoromethyl)benzene is an organic compound characterized by the presence of a trifluoromethyl group attached to a benzene ring, along with a phenylethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is radical trifluoromethylation, which involves the use of carbon-centered radical intermediates . This process can be carried out under various conditions, often requiring the presence of a suitable radical initiator and a source of trifluoromethyl radicals.

Industrial Production Methods: Industrial production of this compound may involve large-scale radical trifluoromethylation processes, optimized for efficiency and yield. The specific conditions, such as temperature, pressure, and choice of solvents, are tailored to ensure the stability of the intermediates and the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Phenylethyl)-3-(trifluoromethyl)benzene can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrogenated products.

    Substitution: The trifluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation reactions often use catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethylated benzoic acids, while reduction can produce trifluoromethylated cyclohexanes.

Scientific Research Applications

1-(2-Phenylethyl)-3-(trifluoromethyl)benzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-(2-Phenylethyl)-3-(trifluoromethyl)benzene exerts its effects involves interactions with various molecular targets. The trifluoromethyl group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. These interactions can modulate biological pathways, leading to desired therapeutic effects or other outcomes.

Comparison with Similar Compounds

  • 1-(2-Phenylethyl)-4-(trifluoromethyl)benzene
  • 1-(2-Phenylethyl)-2-(trifluoromethyl)benzene
  • 1-(2-Phenylethyl)-3-(difluoromethyl)benzene

Comparison: Compared to its analogs, 1-(2-Phenylethyl)-3-(trifluoromethyl)benzene is unique due to the specific positioning of the trifluoromethyl group on the benzene ring. This positioning can significantly affect the compound’s chemical reactivity and physical properties, making it distinct in terms of its applications and behavior in various reactions .

Properties

Molecular Formula

C15H13F3

Molecular Weight

250.26 g/mol

IUPAC Name

1-(2-phenylethyl)-3-(trifluoromethyl)benzene

InChI

InChI=1S/C15H13F3/c16-15(17,18)14-8-4-7-13(11-14)10-9-12-5-2-1-3-6-12/h1-8,11H,9-10H2

InChI Key

UCALCLZWSFVKFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC2=CC(=CC=C2)C(F)(F)F

Origin of Product

United States

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